N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-nitrobenzamide hydrochloride is a complex organic compound with significant research applications. Its molecular formula is and it has a molecular weight of 500.1 g/mol. The compound is primarily classified as a pharmaceutical intermediate and is notable for its potential biological activities, particularly in anti-tubercular applications.
The synthesis of N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-nitrobenzamide hydrochloride typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. This method allows for the formation of the target compound through a series of chemical reactions that yield high purity and good yield rates.
The molecular structure of N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-nitrobenzamide hydrochloride can be represented in various notations:
InChI=1S/C25H26ClN3O2S2.ClH/c1-16(2)28-13-12-18-21(14-28)32-25(27-22(29)15-30-17-8-4-3-5-9-17)23(18)24-26-19-10-6-7-11-20(19)31-24;/h3-11,16H,12-15H2,1-2H3,(H,27,29);1H
CC(C)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)COC5=CC=CC=C5.Cl
The compound features several functional groups including:
N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-nitrobenzamide hydrochloride participates in various chemical reactions that are crucial for its functionality:
The mechanism of action for N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-nitrobenzamide hydrochloride primarily involves its interaction with biological targets associated with tuberculosis pathogens.
The physical and chemical properties of N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-y)-4-nitrobenzamide hydrochloride are critical for understanding its behavior in various environments:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 500.1 g/mol |
| Purity | ≥ 95% |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
These properties suggest that the compound is stable under standard laboratory conditions but may require specific solvents for dissolution.
N-(3-(benzo[d]thiazol-2-y)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-y)-4-nitrobenzamide hydrochloride has several scientific applications:
This compound represents a significant area of interest within medicinal chemistry due to its complex structure and potential therapeutic benefits against resistant bacterial strains.
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 127886-77-5